molecular formula C40H52F4N6O9S B611707 Voxilaprevir CAS No. 1535212-07-7

Voxilaprevir

Katalognummer B611707
CAS-Nummer: 1535212-07-7
Molekulargewicht: 868.94
InChI-Schlüssel: MZBLZLWXUBZHSL-FZNJKFJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Voxilaprevir is a nonstructural protein 3 and 4a protease inhibitor used to treat Hepatitis C infections . It is used in combination with sofosbuvir and velpatasvir . The combination has the trade name Vosevi and received a positive opinion from the European Committee for Medicinal Products for Human Use in June 2017 .


Synthesis Analysis

The synthesis of Voxilaprevir involves complex chemical reactions. The median peak plasma concentration of Voxilaprevir was observed 4 hours post-dose . Voxilaprevir is >99% bound to human plasma proteins and is primarily a substrate of CYP3A4 with slow turnover .


Molecular Structure Analysis

The molecular formula of Voxilaprevir is C40H52F4N6O9S . Its average mass is 868.934 Da and its monoisotopic mass is 868.345276 Da .


Chemical Reactions Analysis

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex .


Physical And Chemical Properties Analysis

Voxilaprevir has a molecular weight of 868.94 g/mol . Its density is 1.4±0.1 g/cm³ . It is >99% bound to human plasma proteins .

Wissenschaftliche Forschungsanwendungen

Direct-Acting Antiviral Agent

Voxilaprevir is a direct-acting antiviral agent that targets the viral NS3/4A protein . It disrupts Hepatitis C Virus (HCV) replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex .

Treatment for Hepatitis C Virus Infection

Voxilaprevir, in combination with Sofosbuvir and Velpatasvir (SOF/VEL/VOX), is used as a salvage therapy for HCV infection . In clinical trials, SOF/VEL/VOX was associated with high rates of sustained virologic response at post-treatment week 12 (SVR12) and was well tolerated .

Treatment for Direct-Acting Antiviral-Experienced Patients

SOF/VEL/VOX is also used as a salvage treatment in patients who have previously failed a Direct-Acting Antiviral (DAA) treatment . The global data on the practice and treatment outcomes of SOF/VEL/VOX in DAA-experienced CHC patients remains sparse .

Treatment for Specific Genotypes and Conditions

The effectiveness of SOF/VEL/VOX varies based on the genotype of the HCV and the patient’s condition. For instance, SVR12 rates were significantly higher in non-GT3-infected patients and non-cirrhotic patients . However, there may still be a risk of treatment failure for patients with GT3 infection, cirrhosis, or SOF/VEL treatment failure .

Safety and Adverse Effects

Adverse events (AEs) were reported in 30% of patients, with serious AEs (SAEs) reported in 3.82% of patients . The most frequently reported AEs were headache, asthenia, nausea, fatigue, and diarrhea, which were mostly mild in severity .

Future Research Directions

Future research could focus on improving the effectiveness of SOF/VEL/VOX for patients with GT3 infection, cirrhosis, or SOF/VEL treatment failure . Additionally, more real-world studies are needed to further assess the effectiveness and safety of SOF/VEL/VOX .

Wirkmechanismus

Target of Action

Voxilaprevir primarily targets the nonstructural protein 3 and 4a (NS3/4A) protease of the Hepatitis C Virus (HCV) . The NS3/4A protease plays a crucial role in the lifecycle of the HCV, being responsible for cleaving the HCV’s genetic material into structural and nonstructural proteins required for assembly into mature virus .

Mode of Action

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of HCV . This inhibition prevents the proteolytic cleavage of the HCV encoded polyprotein, disrupting the replication of the virus .

Biochemical Pathways

The inhibition of the NS3/4A protease by Voxilaprevir disrupts the HCV’s replication process. Following viral replication of HCV genetic material and translation into a single polypeptide, NS3 and its activating cofactor NS4A are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B . By inhibiting the viral protease NS3/4A, Voxilaprevir therefore prevents viral replication and function .

Pharmacokinetics

Voxilaprevir is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 . It is primarily eliminated via biliary excretion . The pharmacokinetic properties of Voxilaprevir influence its bioavailability and effectiveness as a treatment for HCV infections.

Result of Action

The molecular and cellular effects of Voxilaprevir’s action result in a decrease in serum HCV RNA levels . By specifically inhibiting the critical functions of NS3/4A protein in the replication complex, Voxilaprevir disrupts HCV replication, leading to a decrease in the viral load .

Action Environment

Environmental factors such as the genotype of the HCV, the presence of cirrhosis, and previous treatment history can influence the action, efficacy, and stability of Voxilaprevir . For instance, SVR12 rates were significantly higher in non-GT3-infected patients and non-cirrhotic patients than in GT3-infected patients and cirrhotic patients . Furthermore, the SVR12 rates of previous treatment of SOF/VEL were significantly lower than those of other regimens .

Eigenschaften

IUPAC Name

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBLZLWXUBZHSL-FZNJKFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52F4N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027947
Record name Voxilaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function.
Record name Voxilaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Voxilaprevir

CAS RN

1535212-07-7
Record name Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voxilaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voxilaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voxilaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOXILAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.